

3-Tert-butoxycyclohexanamine structure elucidation

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Compound of Interest

Compound Name: 3-Tert-butoxycyclohexanamine

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An In-depth Technical Guide to the Structure Elucidation of **3-Tert-butoxycyclohexanamine**

Abstract

The definitive assignment of a chemical structure is a cornerstone of chemical research and development, ensuring the identity, purity, and safety of synthesized compounds. This guide provides a comprehensive, in-depth walkthrough for the structure elucidation of **3-tert-butoxycyclohexanamine** (C₁₀H₂₁NO).[1] As a disubstituted cyclohexane derivative, this molecule presents key stereochemical challenges, namely the determination of cis/trans isomerism. This document moves beyond a simple recitation of techniques, offering a logical workflow grounded in the principles of conformational analysis and modern spectroscopy. We will detail the causality behind experimental choices in Mass Spectrometry, Infrared Spectroscopy, and Nuclear Magnetic Resonance Spectroscopy, providing field-proven insights for researchers, scientists, and drug development professionals to confidently assign the structure and stereochemistry of this and related molecules.

Introduction: The Challenge of Stereochemistry

3-Tert-butoxycyclohexanamine is a saturated cyclic compound featuring a primary amine and a bulky tert-butoxy ether group. The elucidation of its structure requires not only the confirmation of its atomic connectivity but also a precise determination of its three-dimensional arrangement. The cyclohexane ring is not planar; it predominantly exists in a stable chair conformation to minimize steric and angle strain.^[2] The relative orientation of the two substituents—whether they are on the same side (cis) or opposite sides (trans) of the ring—defines the molecule's diastereomeric form.^{[3][4]} This distinction is critical in fields like drug development, where stereoisomers can have vastly different pharmacological activities.

The central challenge lies in leveraging spectroscopic data to probe the molecule's preferred conformation, which in turn reveals its cis/trans configuration. This guide presents a validated, multi-technique workflow to achieve an unambiguous structural assignment.

Foundational Principle: Conformational Locking

Before delving into spectroscopic data, one must understand the molecule's conformational landscape. The tert-butyl group is exceptionally bulky and exhibits a strong steric preference for the equatorial position on a cyclohexane ring to avoid debilitating 1,3-diaxial interactions.^[5] This energetic preference is so significant (approximately 21 kJ/mol or 5 kcal/mol more stable in the equatorial position) that it effectively "locks" the ring in a single chair conformation.^{[5][6]} This conformational rigidity is the key that unlocks the stereochemical puzzle, as it provides a stable frame of reference for interpreting NMR data.

With the tert-butoxy group fixed in the equatorial position, two diastereomers are possible:

- **trans-3-Tert-butoxycyclohexanamine**: The amine group is also in the more stable equatorial position. This is the thermodynamically favored isomer.
- **cis-3-Tert-butoxycyclohexanamine**: The amine group is forced into the sterically hindered axial position, leading to unfavorable 1,3-diaxial interactions with the axial hydrogens on carbons 1 and 5.

Caption: Chair conformations of trans and cis-**3-tert-butoxycyclohexanamine**.

The Analytical Workflow: A Multi-Pronged Approach

A robust structure elucidation strategy integrates multiple analytical techniques, with each providing a unique piece of the puzzle. The results are cross-validated to build an irrefutable case for the final structure.



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Caption: Logical workflow for the structure elucidation of **3-tert-butoxycyclohexanamine**.

Mass Spectrometry (MS): Confirming the Formula

Directive: The first step is to confirm the molecular weight and elemental formula. High-Resolution Mass Spectrometry (HRMS) is indispensable for this task.

Trustworthiness: The Nitrogen Rule states that a molecule with an odd number of nitrogen atoms will have an odd nominal molecular weight. This provides an immediate check for the presence of the amine group.^{[7][8]}

Experimental Protocol: GC-MS with Electron Ionization (EI)

- Sample Preparation: Dissolve ~1 mg of the analyte in 1 mL of a volatile solvent (e.g., dichloromethane or methanol).
- Injection: Inject 1 μ L of the solution into the GC-MS system.
- GC Separation: Use a standard non-polar column (e.g., DB-5) with a temperature gradient (e.g., 50°C to 250°C) to separate the analyte from any impurities.

- MS Acquisition: Acquire mass spectra using a standard 70 eV electron ionization source. Scan a mass range of m/z 40-300.

Expected Data & Interpretation



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An exact mass measurement from HRMS (e.g., TOF or Orbitrap) should yield a value within 5 ppm of the calculated mass for $C_{10}H_{21}NO$ (171.1623 Da), providing definitive confirmation of the elemental formula.^[1]

Infrared (IR) Spectroscopy: Identifying Functional Groups

Directive: IR spectroscopy serves as a rapid and reliable method to confirm the presence of the key functional groups: the primary amine (N-H) and the ether (C-O).

Trustworthiness: The N-H stretching region is highly diagnostic. A primary amine exhibits two distinct bands due to symmetric and asymmetric stretching, whereas a secondary amine shows only one, and a tertiary amine shows none.^{[10][11]}

Experimental Protocol: Attenuated Total Reflectance (ATR)

- Sample Preparation: Place one drop of the neat liquid sample directly onto the ATR crystal.
- Data Acquisition: Record the spectrum from 4000 cm^{-1} to 600 cm^{-1} .

- **Cleaning:** Clean the ATR crystal thoroughly with an appropriate solvent (e.g., isopropanol) after analysis.

Expected Data & Interpretation



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Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Tool

NMR is the most powerful technique for this elucidation, as it provides detailed information about the carbon skeleton, proton environments, and, crucially, the stereochemical relationships through spin-spin coupling.

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

Directive: To determine the number of unique carbon environments and confirm the presence of all expected carbon types. DEPT (Distortionless Enhancement by Polarization Transfer) experiments are used to differentiate between CH₃, CH₂, CH, and quaternary carbons.

Experimental Protocol: ¹³C{¹H} and DEPT

- **Sample Preparation:** Dissolve ~20-30 mg of the sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.
- **Acquisition:** Acquire a standard proton-decoupled ¹³C spectrum, along with DEPT-90 (shows CH signals) and DEPT-135 (shows CH₃/CH as positive signals, CH₂ as negative signals)

spectra on a 400 MHz (or higher) spectrometer.

Expected Data & Interpretation



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The exact number of signals for the other cyclohexane carbons (C-2, C-4, C-5, C-6) may vary slightly between isomers due to symmetry, but the key diagnostic signals (C-1, C-3, and the tert-butyl group) will be present in both.

¹H NMR Spectroscopy: Unraveling Stereochemistry

Directive: To assign the proton signals and, most importantly, use vicinal (³J) coupling constants to determine the relative stereochemistry (cis vs. trans).

Trustworthiness: The Karplus relationship provides a solid theoretical foundation linking the dihedral angle between two vicinal protons to the magnitude of their coupling constant.^{[16][17]} An anti-periplanar arrangement (~180°) results in a large coupling ($J_{ax,ax} \approx 10-13$ Hz), while a gauche arrangement (~60°) results in a small coupling ($J_{ax,eq}$ and $J_{eq,eq} \approx 2-5$ Hz).^[17]

Experimental Protocol: High-Field ¹H NMR

- Sample Preparation: Dissolve ~5-10 mg of the sample in ~0.7 mL of CDCl₃.
- Acquisition: Acquire a high-resolution ¹H NMR spectrum on a 400 MHz or higher spectrometer to ensure adequate signal dispersion.

- D₂O Shake (Optional): To confirm the -NH₂ signal, add a drop of D₂O to the NMR tube, shake, and re-acquire the spectrum. The -NH₂ signal will disappear due to proton-deuterium exchange.[11]

Data Interpretation: The Decisive Signal

The key to distinguishing the isomers is the signal for the proton on C-1 (H-1), the carbon bearing the amine group. Because the ring is locked by the equatorial tert-butoxy group, the orientation of H-1 is fixed.

- For the trans Isomer (Equatorial -NH₂):
 - The H-1 proton is axial.
 - It has two axial neighbors (on C-2 and C-6).
 - Therefore, it will exhibit two large axial-axial (ax-ax) couplings and two smaller axial-equatorial (ax-eq) couplings.
 - Expected Signal: A broad multiplet, often appearing as a triplet of triplets (tt) or a doublet of triplets (dt) with at least one large coupling constant ($^3J \approx 10-13$ Hz).
- For the cis Isomer (Axial -NH₂):
 - The H-1 proton is equatorial.
 - It has only equatorial neighbors with a $\sim 60^\circ$ dihedral angle.
 - Therefore, it will only exhibit small equatorial-axial (eq-ax) and equatorial-equatorial (eq-eq) couplings.
 - Expected Signal: A narrow multiplet with only small coupling constants ($^3J \approx 2-5$ Hz).

Summary of Diagnostic ¹H NMR Data



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Conclusion: A Self-Validating Structural Assignment

The structure of **3-tert-butoxycyclohexanamine** is elucidated through a logical and self-validating workflow.

- Mass Spectrometry confirms the molecular formula $C_{10}H_{21}NO$.
- Infrared Spectroscopy verifies the presence of a primary amine ($-NH_2$) and an ether (C-O) functional group.
- ^{13}C NMR and DEPT establish the complete carbon skeleton, identifying all 10 unique carbon environments.
- 1H NMR provides the definitive stereochemical assignment. The conformation-locking effect of the equatorial tert-butoxy group makes the multiplicity and coupling constants of the H-1 proton a direct reporter of the amine group's orientation. A broad multiplet with large J-couplings confirms the trans isomer, while a narrow multiplet indicates the cis isomer.

By integrating these techniques, where the conclusion from one method reinforces the others, a researcher can assign the structure and stereochemistry of **3-tert-butoxycyclohexanamine** with the highest degree of scientific certainty.

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